N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-hydroxypropyl)oxalamide
Description
N1-(Benzo[d][1,3]dioxol-5-yl)-N2-(3-hydroxypropyl)oxalamide is a synthetic oxalamide derivative characterized by a benzodioxole moiety (a fused bicyclic aromatic system with two oxygen atoms) at the N1 position and a 3-hydroxypropyl group at the N2 position. Oxalamides are known for their roles as flavor enhancers, particularly as umami agonists targeting the hTAS1R1/hTAS1R3 taste receptors .
Synthesis of such compounds typically involves coupling aromatic or heteroaromatic carboxylic acid derivatives with amine-containing substrates. For example, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () was synthesized via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, suggesting a similar pathway could apply to the target compound using benzo[d][1,3]dioxole-5-carbonyl chloride and 3-hydroxypropylamine .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-(3-hydroxypropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c15-5-1-4-13-11(16)12(17)14-8-2-3-9-10(6-8)19-7-18-9/h2-3,6,15H,1,4-5,7H2,(H,13,16)(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBDYJKLXCSJJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,3-benzodioxol-5-yl)-N-(3-hydroxypropyl)oxamide typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Oxamide Formation: The oxamide group can be introduced by reacting an appropriate amine with oxalyl chloride, followed by the addition of the benzodioxole derivative.
Hydroxypropyl Substitution: The final step involves the substitution of the amide nitrogen with a 3-hydroxypropyl group, which can be achieved using a suitable alkylating agent under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the oxamide group, potentially converting it to an amine.
Substitution: The benzodioxole ring may undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group could yield 3-hydroxypropionic acid, while reduction of the oxamide group could produce a primary amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N’-(1,3-benzodioxol-5-yl)-N-(3-hydroxypropyl)oxamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity. The benzodioxole ring could facilitate binding to aromatic residues in proteins, while the oxamide group might form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The target compound belongs to the oxalamide class, which includes potent umami flavorants like N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4). Key comparisons include:
Key Observations :
- Benzodioxole vs. Methoxybenzyl Groups: The benzodioxole ring in the target compound may confer greater metabolic stability compared to methoxy-substituted benzyl groups, as seen in S334. notes that benzodioxole-containing carboxamides (e.g., N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide) undergo rapid hepatic metabolism but retain the amide bond, suggesting similar stability for the target compound .
- Hydroxypropyl vs. Pyridyl/Alkyl Chains : The 3-hydroxypropyl group likely enhances aqueous solubility relative to hydrophobic alkyl or pyridyl substituents. This could improve oral bioavailability but may increase susceptibility to oxidative metabolism compared to S336’s pyridyl group .
Metabolic and Pharmacological Profiles
- Metabolism : Oxalamides like S336 and N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide show rapid hepatic metabolism without amide bond cleavage, implying that the target compound’s amide bond may also remain intact . However, the 3-hydroxypropyl group could undergo oxidation to a carboxylic acid, altering solubility and excretion.
- Umami Agonist Activity : S336’s potency stems from its ability to bind hTAS1R1/hTAS1R3 receptors. The target compound’s benzodioxole moiety may mimic the aromatic interactions of S336’s dimethoxybenzyl group, though its efficacy requires empirical validation .
Biological Activity
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-hydroxypropyl)oxalamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant research findings.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse pharmacological properties, and an oxalamide functional group that contributes to its stability and reactivity. Its molecular formula is with a molecular weight of approximately 410.349 g/mol .
The biological activity of this compound primarily involves its interaction with specific molecular targets within cancer cells. The compound exhibits potent growth inhibition properties against various cancer cell lines, including:
- Prostate cancer (LNCaP)
- Pancreatic cancer (MIA PaCa-2)
- Acute lymphoblastic leukemia (CCRF-CEM)
The mechanism appears to involve the inhibition of key cellular pathways that promote cancer cell proliferation .
Biological Activity Data
Efficacy Against Cancer Cell Lines:
The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for this compound against selected cancer cell lines:
| Cell Line | IC50 (nM) |
|---|---|
| LNCaP | 328 |
| MIA PaCa-2 | 644 |
| CCRF-CEM | Varies |
These values indicate that the compound exhibits significant cytotoxicity against prostate and pancreatic cancer cells, making it a candidate for further investigation in cancer therapy .
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Anticancer Activity : A study demonstrated that this compound effectively inhibited the growth of prostate and pancreatic cancer cells in vitro. The mechanism was linked to apoptosis induction and disruption of cell cycle progression .
- Diabetes Research : Another investigation into related benzodioxole derivatives showed promising results in inhibiting α-amylase, suggesting potential implications for diabetes treatment. While this specific compound was not tested for antidiabetic activity, its structural relatives exhibited significant effects .
Safety Profile
In vitro studies assessing cytotoxicity on normal cell lines indicated that this compound has a relatively safe profile compared to its efficacy against cancer cells. Further studies are needed to confirm these findings in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
